molecular formula C9H9ClO3S B1283240 3-(Phenylsulfonyl)propanoyl chloride CAS No. 3445-53-2

3-(Phenylsulfonyl)propanoyl chloride

Cat. No.: B1283240
CAS No.: 3445-53-2
M. Wt: 232.68 g/mol
InChI Key: QPZGKMLYCRNKCK-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)propanoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃S. It is a derivative of propanoyl chloride, where a phenylsulfonyl group is attached to the third carbon of the propanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Phenylsulfonyl)propanoyl chloride can be synthesized through the reaction of 3-(phenylsulfonyl)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:

C9H10O4S+SOCl2C9H9ClO3S+SO2+HCl\text{C}_9\text{H}_{10}\text{O}_4\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{ClO}_3\text{S} + \text{SO}_2 + \text{HCl} C9​H10​O4​S+SOCl2​→C9​H9​ClO3​S+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 3-(phenylsulfonyl)propanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to 3-(phenylsulfonyl)propanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Scientific Research Applications

3-(Phenylsulfonyl)propanoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)propanoic acid
  • 3-(Phenylsulfonyl)propanol
  • 3-(Phenylsulfonyl)propylamine

Comparison: 3-(Phenylsulfonyl)propanoyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a more reactive site for nucleophilic substitution, which is not as readily available in the acid, alcohol, or amine derivatives .

Properties

IUPAC Name

3-(benzenesulfonyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGKMLYCRNKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555595
Record name 3-(Benzenesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3445-53-2
Record name 3-(Benzenesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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